molecular formula C19H17NO2 B5417790 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one

1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one

Cat. No. B5417790
M. Wt: 291.3 g/mol
InChI Key: SFBMORDUSNFOIP-FMIVXFBMSA-N
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Description

1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one, also known as MMPI, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a series of reactions, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been found to reduce the production of prostaglandins, which are molecules that play a role in inflammation. This compound has also been found to increase the production of reactive oxygen species (ROS), which are molecules that play a role in cell signaling. Additionally, this compound has been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been found to have several potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments. The compound is not very soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one. One potential direction is to study the compound's potential applications in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another potential direction is to study the compound's potential applications in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective properties, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand the mechanism of action of this compound and to develop more effective methods for synthesizing the compound.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one involves a series of reactions starting from 4-methoxybenzaldehyde and indole-3-acetic acid. The first step involves the condensation of 4-methoxybenzaldehyde with indole-3-acetic acid in the presence of a base to form 1-(4-methoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one. The second step involves the reaction of the intermediate product with methyl iodide in the presence of a base to form 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one. The final step involves the reaction of the intermediate product with ethyl acetoacetate in the presence of a base to form this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2-propen-1-one has been found to have several potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. This compound has also been studied for its neuroprotective properties and has been found to protect neurons from damage. Additionally, this compound has been studied for its anti-inflammatory properties and has been found to reduce inflammation in the body.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-20-13-15(17-5-3-4-6-18(17)20)9-12-19(21)14-7-10-16(22-2)11-8-14/h3-13H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBMORDUSNFOIP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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